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In the landscape of gastric cancer therapeutics, both established chemotherapeutic agents and

novel natural compounds are under intense investigation. Cisplatin, a cornerstone of

combination chemotherapy for gastric cancer, exerts its cytotoxic effects primarily through DNA

damage. In contrast, solasonine, a steroidal glycoalkaloid derived from plants of the Solanum

genus, is emerging as a promising anti-cancer agent with a multi-faceted mechanism of action.

This guide provides a detailed comparison of the mechanisms of action of solasonine and

cisplatin in gastric cancer, supported by experimental data, to inform researchers, scientists,

and drug development professionals.

Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from various studies, offering a side-by-

side comparison of the efficacy of solasonine and cisplatin in different gastric cancer cell lines.

Table 1: Comparison of IC50 Values (µM) in Gastric Cancer Cell Lines
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Cell Line Solasonine (24h) Cisplatin (24h) Cisplatin (48h)

SGC-7901 18[1] 17.5[1] 30.4

HGC-27 - 3.85[2] -

BGC-803 - 4.18[2] -

AGS - - -

MKN-45 - - -

Table 2: Comparison of Apoptosis Induction in Gastric Cancer Cell Lines

Cell Line Treatment Concentration Time (h)
Apoptosis
Rate (%)

SGC-7901 Solasonine 18 µM 24 40.4[1]

SGC-7901 Cisplatin 17.5 µM 24 44.0[1]

HGC-27 Cisplatin 1 µg/mL 24 10.73 ± 2.93[2]

Table 3: Effects on Cell Cycle in SGC-7901 Gastric Cancer Cells

Treatment Effect

Solasonine Induces cell cycle arrest at the G2 phase[1][3]

Cisplatin Induces cell cycle arrest at the G0/G1 phase[1]

Table 4: Effects on Apoptotic and Signaling Protein Expression

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9189336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9189336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6824511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6824511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9189336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9189336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6824511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9189336/
https://pubmed.ncbi.nlm.nih.gov/35524577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9189336/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Solasonine Effect Cisplatin Effect

Bcl-2 Down-regulation[1][3] Down-regulation[1]

Bax Down-regulation[1] Down-regulation[1]

Caspase-3

Down-regulation of pro-

caspase-3, indicating

activation[1][3]

Down-regulation of pro-

caspase-3, indicating

activation

Bcl-xL Reduced expression[1] Reduced expression[1]

p-ATM - Increased phosphorylation

p-Chk2 - Increased phosphorylation

miR-486-5p Increased expression[4] -

PIK3R1
Down-regulation (as a target of

miR-486-5p)[4]
-

Gli1 Down-regulation -

Mechanisms of Action: A Detailed Overview
Solasonine: A Multi-Targeted Approach
Solasonine's anti-cancer activity in gastric cancer is characterized by its ability to modulate

multiple cellular pathways, leading to the inhibition of proliferation and induction of apoptosis.

Induction of Apoptosis via Mitochondrial and ER Stress Pathways: Solasonine triggers

apoptosis through both the intrinsic (mitochondrial) and the endoplasmic reticulum (ER)

stress pathways[1][3]. This is associated with the downregulation of anti-apoptotic proteins

like Bcl-2 and Bcl-xL, and the activation of executioner caspases such as Caspase-3[1][3][5].

Cell Cycle Arrest: A key feature of solasonine's action is the induction of cell cycle arrest at

the G2/M phase in gastric cancer cells[1][3]. This prevents the cells from proceeding through

mitosis, ultimately leading to cell death.

Modulation of the miR-486-5p/PIK3R1 Axis: Solasonine has been shown to upregulate the

expression of microRNA-486-5p. This miRNA, in turn, targets and downregulates the
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expression of Phosphoinositide-3-Kinase Regulatory Subunit 1 (PIK3R1), a key component

of the pro-survival PI3K/Akt signaling pathway[4].

Inhibition of the Hedgehog/Gli1 Signaling Pathway: Solasonine can also suppress the

Hedgehog signaling pathway by downregulating the expression of the Gli1 transcription

factor. The Hedgehog pathway is known to be aberrantly activated in gastric cancer,

promoting cell proliferation and survival.

Enhancement of Chemosensitivity: Studies have indicated that solasonine can enhance the

chemosensitivity of gastric cancer cells to other anticancer drugs[4].

DNA Demethylation: Solasonine has been found to inhibit DNA methylation of the MICA

promoter, which may restore the sensitivity of gastric cancer cells to natural killer (NK) cell-

mediated cytotoxicity[6][7].

Cisplatin: The DNA Damaging Agent
Cisplatin is a platinum-based chemotherapeutic agent that has been a mainstay in gastric

cancer treatment for decades. Its primary mechanism of action involves the induction of DNA

damage.

Formation of DNA Adducts: Upon entering the cell, cisplatin forms covalent bonds with the

purine bases in DNA, creating intrastrand and interstrand crosslinks[8]. These adducts distort

the DNA double helix, which interferes with DNA replication and transcription[8].

Activation of the DNA Damage Response (DDR) Pathway: The presence of cisplatin-induced

DNA adducts triggers a complex cellular response known as the DNA Damage Response

(DDR). This involves the activation of sensor proteins like Ataxia Telangiectasia Mutated

(ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases. These kinases then

phosphorylate and activate downstream effector proteins, including the checkpoint kinases

Chk1 and Chk2[9].

Cell Cycle Arrest and Apoptosis: Activated Chk1 and Chk2 mediate cell cycle arrest, typically

at the G1/S or G2/M checkpoints, to allow time for DNA repair[8]. If the DNA damage is too

extensive to be repaired, the DDR pathway signals for the initiation of apoptosis. A key

player in this process is the tumor suppressor protein p53, which is stabilized and activated

by ATM/ATR and Chk1/Chk2. Activated p53 can then induce the expression of pro-apoptotic
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proteins, such as Bax, leading to the mitochondrial release of cytochrome c and the

activation of the caspase cascade[10].

Signaling Pathway Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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